molecular formula C11H11N3O2 B1404737 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 1427460-93-2

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B1404737
CAS RN: 1427460-93-2
M. Wt: 217.22 g/mol
InChI Key: SEMSGYCWKJZFGJ-UHFFFAOYSA-N
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Description

“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide” is represented by the empirical formula C11H9N3O3 and has a molecular weight of 231.21 .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a solid with the SMILES string CCC1=NOC(C2=CC=C(C#N)C=C2)=N1 .

Scientific Research Applications

Anticancer Applications

One of the primary applications of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide and its derivatives is in the field of cancer research. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides, including 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide derivatives. These compounds were evaluated for their anticancer activity against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). The compounds displayed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

RET Kinase Inhibition for Cancer Therapy

Han et al. (2016) designed, synthesized, and evaluated a series of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings as RET kinase inhibitors for cancer therapy. Specifically, a compound with 1,2,4-oxadiazole effectively inhibited RET kinase activity at both molecular and cellular levels, thereby inhibiting cell proliferation driven by RET wildtype and gatekeeper mutation. This positions 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as potential lead compounds for novel RET kinase inhibitors (Han et al., 2016).

Biological Studies and Antioxidant Activity

In the study by Karanth et al. (2019), 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, structurally related to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide, were synthesized and their crystal structures, Hirshfeld surfaces, and biological activities were investigated. The compounds demonstrated notable antibacterial and antioxidant activities, specifically against Staphylococcus aureus (Karanth et al., 2019).

Mechanism of Action

While the specific mechanism of action for “4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide” is not explicitly mentioned, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It falls under Storage Class Code 6.1C, which refers to combustible, acute toxic Cat.3/toxic compounds or compounds which cause chronic effects .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, the potential of these compounds in various therapeutic applications, including cancer therapy, treatment of age-related diseases, antimicrobials, and more, suggests promising future directions .

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-13-11(16-14-9)8-5-3-7(4-6-8)10(12)15/h3-6H,2H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSGYCWKJZFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255548
Record name Benzamide, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide

CAS RN

1427460-93-2
Record name Benzamide, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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